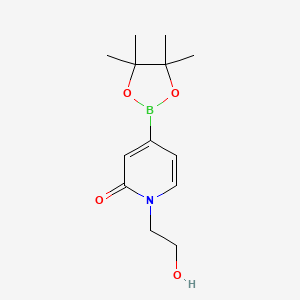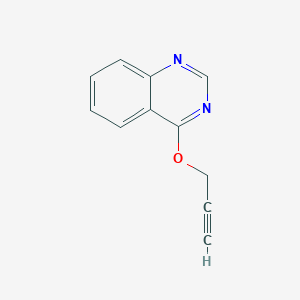
4-(Prop-2-yn-1-yloxy)quinazoline
Overview
Description
4-(Prop-2-yn-1-yloxy)quinazoline is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The compound has been used in the synthesis of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents .
Synthesis Analysis
The synthesis of this compound involves a reaction between 2-aminobenzamides and 4-(prop-2-yn-1-yloxy)benzaldehyde in the presence of K2CO3 in ethanol at reflux . This process produces an intermediate compound, which is then used in a click reaction to form the final product . The synthesized compounds are elucidated by FTIR, 1 H-NMR, CHNS elemental analysis, as well as the melting point .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinazoline ring linked to a prop-2-yn-1-yloxy group . The presence of a triple bond in the prop-2-yn-1-yloxy group is a key feature of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound primarily revolve around its use as a precursor in the synthesis of other compounds . For instance, it is used in the synthesis of quinazolinone and dihydroquinazolinone derivatives . The reaction involves the formation of an intermediate compound, which is then subjected to a click reaction to form the final product .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Quinazoline Derivatives : A study described the synthesis of various quinazoline compounds, including those related to 4-(Prop-2-yn-1-yloxy)quinazoline, highlighting their potential in medicinal chemistry (Yan & Ouyang, 2013).
Antitumor Activity
- Cytotoxic Effect on Cancer Cells : Another research synthesized a series of quinazoline derivatives and examined their cytotoxic effects on skin epidermoid carcinoma and breast adenocarcinoma cell lines, showing potential antitumor applications (Chandregowda, Kush, & Reddy, 2009).
Anticonvulsive and Antihypoxic Agents
- Anticonvulsive and Antihypoxic Properties : A study on 4-phenoxy-2-(1-piperazinyl)quinazolines demonstrated potent anticonvulsive activity, indicating the relevance of quinazoline derivatives in neurological disorders (Hori et al., 1990).
Antiallergy Agents
- Antiallergic Activity : Research on (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids revealed potent antiallergic effects in rat models, suggesting the potential use of quinazoline derivatives in allergy treatments (LeMahieu et al., 1983).
Renal Vasodilator Activity
- Renal Vasodilator Activity : A novel series of quinazoline derivatives showed potent and selective renal vasodilator activity, highlighting their potential in cardiovascular medicine (Russell et al., 1992).
Herbicide Development
- Potential as Herbicides : A study on silicon-containing quinazoline derivatives showed promising prospects as new herbicide candidates, particularly in agricultural applications (Qu et al., 2021).
Anti-inflammatory Agents
- Anti-inflammatory Potential : Research into (3H-quinazoline-4-ylidene)hydrazides of N-protected amino acids and their heterocyclization products demonstrated significant anti-inflammatory properties, indicating the medicinal relevance of quinazoline derivatives in treating inflammation (Martynenko Yu V et al., 2019).
Mechanism of Action
While the exact mechanism of action of 4-(Prop-2-yn-1-yloxy)quinazoline is not explicitly mentioned in the retrieved papers, compounds of similar structure have been found to exhibit cytotoxic effects . They have been evaluated for their in vitro cytotoxicity effects using the MTT assay against human cancer cell lines .
Future Directions
The future directions for the research on 4-(Prop-2-yn-1-yloxy)quinazoline could involve further exploration of its potential as a precursor in the synthesis of other compounds . Additionally, more studies could be conducted to understand its mechanism of action, especially its cytotoxic effects . This could lead to the development of new therapeutic agents for the treatment of various diseases .
properties
IUPAC Name |
4-prop-2-ynoxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h1,3-6,8H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHBKLQMVZBGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,9S)-9-[[(R)-1-Ethoxycarbonyl-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid](/img/structure/B3319110.png)
![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B3319135.png)
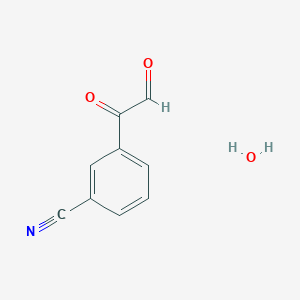
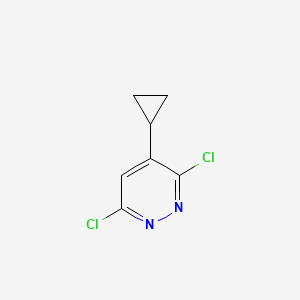
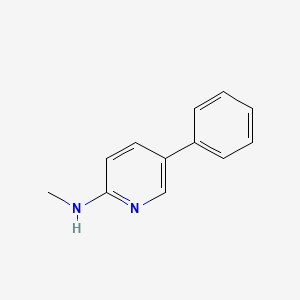


![3-Isopropenyl-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3319181.png)
![4,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3319182.png)
![5-(4-fluorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3319195.png)


![1,3-Benzenedicarboxylic acid, 5,5'-[sulfonylbis(4,1-phenylenecarbonylimino)]bis-, 1,1',3,3'-tetrakis(2,4-dibromo-6-carboxyphenyl) ester](/img/structure/B3319211.png)
